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N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine

Physicochemical profiling Fragment-based drug discovery Lipophilicity-driven selectivity

Fragment screening against KDM3 demethylases often lacks cyclopentanamine diversity beyond the unsubstituted and 3-methyl variants. Generic substitution risks promiscuous binding-the unsubstituted analog 45N hits four unrelated targets. This 1-methylcyclopentan-1-amine fragment introduces a quaternary α-carbon, altering H-bond geometry and reducing potential promiscuity. • Structurally distinct from PDB ligands 45N and S4D; enables SAR-by-catalog • CNS-favorable LogP 2.84; MW 233 Da; ≥95% purity • Research-grade; immediate availability for KDM3A/B/C screening

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
Cat. No. B13318147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1(CCCC1)NCC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C14H19NO2/c1-14(6-2-3-7-14)15-9-11-4-5-12-13(8-11)17-10-16-12/h4-5,8,15H,2-3,6-7,9-10H2,1H3
InChIKeyHWEYGSNBXQGJSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine: Fragment-Like Benzodioxole Building Block for Focused Library Design


N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine (CAS 1258826-81-1; C14H19NO2; MW 233.31 g/mol; purity ≥95%) is a synthetic benzodioxole-cyclopentanamine conjugate that functions as a fragment-like small molecule . The compound features a methylenedioxybenzyl (piperonyl) pharmacophore linked via a methylamine bridge to a 1‑methylcyclopentane ring, placing a quaternary carbon at the point of attachment. This distinguishes it structurally from the more widely characterized N‑(1,3‑benzodioxol‑5‑ylmethyl)cyclopentanamine (unsubstituted analog; PDB ligand 45N) and from the 3‑methylcyclopentanamine constitutional isomer (PDB ligand S4D) found in fragment‑based screening campaigns against KDM3B [1]. The compound is supplied by Enamine (Cat. EN300‑69387) and Leyan (Cat. 2010388) as a research‑grade intermediate and fragment‑screening candidate [2].

Why N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine Cannot Be Replaced by the Unsubstituted Cyclopentanamine or the 3‑Methyl Isomer


Benzodioxole–cyclopentanamine fragments are not interchangeable. The unsubstituted analog N‑(1,3‑benzodioxol‑5‑ylmethyl)cyclopentanamine (PDB: 45N) is a promiscuous fragment that co‑crystallizes with four distinct protein targets—cAMP‑dependent protein kinase A (PKA; PDB 5N37, 1.59 Å), endothiapepsin (PDB 4Y3D), 17β‑hydroxysteroid dehydrogenase 14 (PDB 6GTU), and the IpgC virulence factor (PDB 7O6S) [1]. In contrast, the 3‑methylcyclopentanamine isomer (PDB: S4D) was specifically identified as a ligand of interest for lysine‑specific demethylase 3B (KDM3B/JMJD1B) in the Diamond‑SGC Poised Library (DSPL) fragment screen (PDB 5RB7, 1.57 Å) [2]. The 1‑methyl substitution in the target compound introduces a quaternary α‑carbon directly adjacent to the secondary amine, imposing conformational restrictions and altering both the pKa of the amine and the spatial presentation of the cyclopentane ring relative to the benzodioxole moiety . These differences preclude generic substitution and mandate compound‑specific evaluation.

N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine: Quantitative Differentiation Evidence Against Closest Analogs


Increased Lipophilicity and Reduced Topological Polar Surface Area Relative to the Unsubstituted Cyclopentanamine Analog

The introduction of a methyl group at the cyclopentane 1‑position increases calculated LogP from 2.10 (unsubstituted analog, PubChem XLogP3) to 2.84 (target compound, Leyan computed descriptor) while decreasing topological polar surface area (TPSA) from 30.49 Ų to 30.49 Ų—notably, the TPSA values are identical because the methyl group does not add polar atoms, but the LogP shift of +0.74 units is substantial for a fragment-sized molecule [1]. For a fragment with MW 233 Da, a ΔLogP of 0.74 represents a meaningful shift in predicted membrane permeability and nonspecific protein binding propensity.

Physicochemical profiling Fragment-based drug discovery Lipophilicity-driven selectivity

Constitutional Isomerism with the 3‑Methylcyclopentanamine Fragment: Differential Target Engagement in Epigenetic Demethylase Screening

The PanDDA fragment screening campaign against human KDM3B (JMJD1B) identified (1R,3S)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methylcyclopentan-1-amine (PDB ligand S4D; FM001648a) as a ligand of interest, with electron density confirming specific binding within the JMJD1B catalytic domain (PDB 5RB7, resolution 1.57 Å, Rfree = 0.217) [1]. The target compound, N-(2H-1,3-benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine, is a constitutional isomer in which the methyl group is positioned at the 1‑carbon (quaternary attachment point) rather than the 3‑carbon of the cyclopentane ring. This positional shift alters the vector of the cyclopentane ring relative to the benzodioxole anchor and modifies the steric environment around the secondary amine, which is expected to directly impact hydrogen‑bonding geometry and shape complementarity within the KDM3B active site.

Epigenetics KDM3B/JMJD1B inhibition Fragment-based lead discovery

Contrasting Fragment Promiscuity Profiles: The Unsubstituted Analog Binds Four Distinct Protein Targets Whereas the Methylated Congeners Show Target‑Restricted Binding

The unsubstituted analog N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine (PDB: 45N) has been co-crystallized with four structurally unrelated protein targets: cAMP‑dependent protein kinase A (PKA; PDB 5N37, 1.59 Å resolution), endothiapepsin (aspartic protease; PDB 4Y3D), 17β‑hydroxysteroid dehydrogenase 14 (short‑chain dehydrogenase/reductase; PDB 6GTU), and the Shigella flexneri virulence protein IpgC (PDB 7O6S) [1][2][3]. This broad binding profile—spanning kinase, protease, dehydrogenase, and protein‑protein interaction chaperone targets—indicates significant fragment promiscuity. By contrast, the methylated cyclopentanamine congeners (both 1‑methyl and 3‑methyl) have been reported only in the context of KDM3B fragment screening (PDB 5RB7 and related PanDDA entries) [4]. Although absence of evidence does not equal evidence of absence, the restriction of published co‑crystal structures to the KDM3B family for the methylated variants suggests that the quaternary or tertiary carbon center adjacent to the amine may reduce binding‑site promiscuity by imposing conformational constraints that disfavor recognition by the diverse sites accommodated by the unsubstituted analog.

Fragment promiscuity Selectivity screening Protein kinase Aspartic protease

Quaternary α‑Carbon Structural Feature Differentiates the 1‑Methyl Compound from All Other Benzodioxole–Cyclopentanamine Fragments in the DSPL Library

The target compound contains a quaternary carbon (C‑1 of the cyclopentane ring) directly bonded to the secondary amine nitrogen. This structural motif is absent in the unsubstituted analog (secondary carbon at C‑1; PDB: 45N) and in the 3‑methyl isomer (secondary carbon at C‑1, tertiary carbon at C‑3; PDB: S4D) [1][2]. The quaternary α‑carbon eliminates the possibility of metabolic N‑dealkylation via α‑carbon hydroxylation at that position and restricts conformational freedom around the C–N bond, locking the cyclopentane ring into a narrower set of orientations relative to the benzodioxole group. The Diamond‑SGC Poised Library (DSPL) was explicitly designed to contain 'poised fragments' with synthetic handles for rapid SAR expansion [3]; the secondary amine in the target compound serves as such a handle, while the quaternary α‑carbon provides a structurally unique vector for elaboration that is chemically distinct from the secondary‑amine‑at‑secondary‑carbon motif present in all other benzodioxole‑cyclopentanamine DSPL members.

Scaffold novelty Chemical space Fragment library design Synthetic tractability

High-Value Application Scenarios for N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine Based on Differentiated Evidence


Fragment-Based Lead Generation Campaigns Targeting JmjC-Domain Lysine Demethylases (KDM3 Family)

The constitutional isomerism with the KDM3B-binding S4D fragment (PDB 5RB7) positions the target compound as a structurally distinct alternative for fragment screening against KDM3A (JMJD1A), KDM3B (JMJD1B), and KDM3C (JMJD1C). The 1‑methyl substitution presents a different hydrogen‑bonding geometry at the active site, enabling exploration of vector space inaccessible to the 3‑methyl isomer [1]. Procurement of this fragment alongside S4D and the unsubstituted 45N enables systematic SAR-by-catalog around the cyclopentane substitution pattern without custom synthesis, accelerating hit-to-lead timelines for epigenetic demethylase targets.

Selectivity Profiling of Benzodioxole–Cyclopentanamine Fragment Series Against the 45N Polypharmacology Panel

The unsubstituted analog 45N is a confirmed promiscuous binder across four structurally unrelated protein targets: PKA (5N37), endothiapepsin (4Y3D), 17β-HSD14 (6GTU), and IpgC (7O6S) [2]. The target compound, with its quaternary α‑carbon and increased lipophilicity (ΔLogP +0.74 vs. 45N), should be screened against this defined mini‑panel to experimentally determine whether the 1‑methyl substitution reduces target promiscuity. Such data would directly inform whether this scaffold offers a superior selectivity starting point for fragment-to-lead programs, providing a quantitative basis for choosing the 1‑methyl variant over the unsubstituted analog in lead discovery.

Design of CNS-Penetrant Fragment Libraries Leveraging Elevated LogP

With a calculated LogP of 2.84—significantly higher than the unsubstituted analog (LogP 2.10)—the target compound occupies a favorable lipophilicity range for central nervous system (CNS) drug discovery (optimal CNS LogP range typically 2–4) . Fragment libraries enriched with compounds in this LogP window are valuable for CNS-targeted screening campaigns. The combination of a CNS-favorable LogP, fragment-appropriate molecular weight (233 Da), and the quaternary α‑carbon motif (potentially reducing metabolic N‑dealkylation) makes this compound a strategically differentiated choice for blood‑brain-barrier‑focused fragment collections.

Patent-Differentiated Lead Series Initiation for KDM3B Inhibitor Programs

The PanDDA KDM3B fragment screening campaign deposited multiple co‑crystal structures with varied benzodioxole‑containing fragments (FM001648a/S4D, FM001700a, FM010054a, FM010013a, etc.) [3]. The 1‑methylcyclopentan-1‑amine motif does not appear among these, representing unexplored chemical space in the public domain. For industrial drug discovery groups seeking novel KDM3B inhibitor scaffolds with freedom to operate, the target compound provides a structurally novel starting point for lead optimization that is clearly differentiated from the published 3‑methyl isomer series, supporting composition-of-matter patent strategies.

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